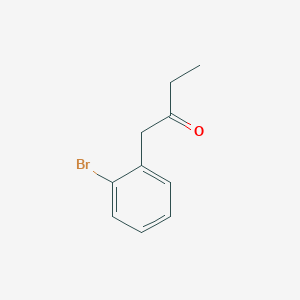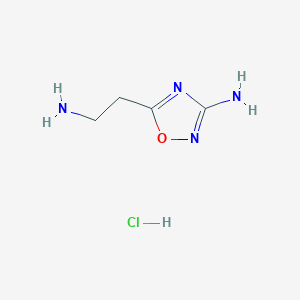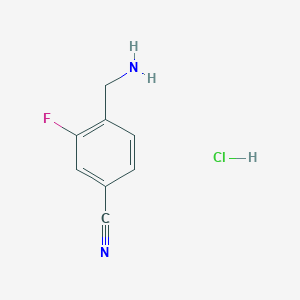
2-(哌嗪-1-基)-1,3-噻唑-5-羧酸乙酯
描述
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound that contains a piperazine ring, a thiazole ring, and an ethyl carboxylate group . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Ethyl carboxylate is an ester formed from ethanol and carboxylic acid .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate are not available, there are general methods for synthesizing piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用
抗病毒活性
与 2-(哌嗪-1-基)-1,3-噻唑-5-羧酸乙酯 结构相关的化合物已被研究用于其抗病毒特性。 例如,吲哚衍生物,它们具有类似的哌嗪部分,已显示出对甲型流感病毒和柯萨奇病毒 B4 具有抑制作用 。这表明 2-(哌嗪-1-基)-1,3-噻唑-5-羧酸乙酯 可能被修饰以增强其抗病毒能力。
抗癌特性
哌嗪环是具有抗癌活性的分子中的常见特征。 研究表明,具有哌嗪结构的化合物可以靶向人类乳腺癌细胞中的聚(ADP-核糖)聚合酶(PARP) 。2-(哌嗪-1-基)-1,3-噻唑-5-羧酸乙酯 可以通过利用这种机制作为开发新型抗癌治疗剂的支架。
抗炎应用
吲哚衍生物,它们与 2-(哌嗪-1-基)-1,3-噻唑-5-羧酸乙酯 结构相关,已显示出显着的抗炎活性 。可以对该化合物进行进一步研究以评估其在减轻各种医疗状况中的炎症方面的功效。
作用机制
Target of Action
Compounds containing the piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.
Mode of Action
Piperazine derivatives have been reported to show a wide range of biological and pharmaceutical activity . The interaction of the compound with its targets could involve various mechanisms, depending on the specific target and the structural features of the compound.
Biochemical Pathways
Indole derivatives, which share some structural similarities with the compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound 2-(1-piperazinyl)ethylamine, which shares some structural features with the compound, has a solubility of >1000 g/l, a density of 099 g/cm3 at 20 °C, and a boiling point of 222 °C/1013 hPa . These properties could potentially influence the bioavailability of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate.
Result of Action
Given the wide range of biological activities associated with piperazine and indole derivatives , the compound could potentially induce a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets. For instance, the compound 2-(1-Piperazinyl)ethylamine has a solubility of >1000 g/L and a pH of 12 (20 °C, 100 g/L in H2O) , suggesting that these properties could potentially influence the action of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate.
生化分析
Biochemical Properties
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Additionally, it has been observed to impact metabolic pathways by altering the levels of key metabolites and enzymes, thereby influencing overall cellular metabolism.
Molecular Mechanism
At the molecular level, Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding often involves interactions with the active site or allosteric sites of the target molecule, resulting in conformational changes that affect function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity over time. Additionally, long-term exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. For example, certain transporters may facilitate the uptake of this compound into specific cellular compartments, where it can exert its effects on target biomolecules.
Subcellular Localization
The subcellular localization of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
属性
IUPAC Name |
ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTUBRNKFXTMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyrimidin-2-amine](/img/structure/B1526071.png)

![1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B1526075.png)



![1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester](/img/structure/B1526080.png)
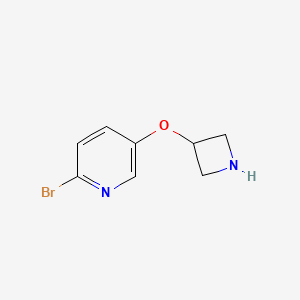
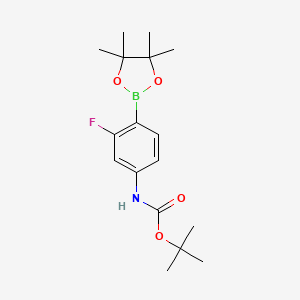
![N-[3-(morpholin-4-yl)propyl]aniline](/img/structure/B1526083.png)

